molecular formula C18H14N4O4 B2470831 N-(1,3-benzodioxol-5-yl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide CAS No. 1040555-59-6

N-(1,3-benzodioxol-5-yl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide

Cat. No.: B2470831
CAS No.: 1040555-59-6
M. Wt: 350.334
InChI Key: DXLHXLLLWYJEKA-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several interesting substructures, including a benzodioxol group, a tetrahydropyrimido group, a benzimidazole group, and a carboxamide group . These groups are common in many biologically active compounds, so it’s possible that this compound could have interesting biological activities.


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex, given the presence of multiple heterocyclic rings and functional groups . Detailed structural analysis would require techniques like X-ray crystallography or NMR spectroscopy.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. These could include properties like solubility, melting point, and reactivity .

Scientific Research Applications

Synthesis and Biological Activity

  • Design and Synthesis

    The compound's synthesis often involves intricate chemical processes aiming at enhancing its biological activity. For instance, studies have described the synthesis of benzimidazole derivatives, including structures similar to the query compound, highlighting their potential as angiotensin II receptor antagonists. These compounds have shown significant affinity for the AT1 receptor, suggesting their utility in cardiovascular disease treatment (Kohara et al., 1996).

  • Anticancer Applications

    Research into benzimidazole carboxamide derivatives, similar in structure to the query compound, has revealed promising anticancer properties. For example, ABT-888, a PARP inhibitor with a benzimidazole carboxamide core, has undergone clinical trials for cancer treatment, demonstrating the potential of such compounds in oncology (Penning et al., 2009).

  • Anti-Inflammatory and Analgesic Properties

    Novel heterocyclic compounds derived from benzodifuranyl and benzimidazole frameworks have been synthesized and evaluated for their anti-inflammatory and analgesic activities. These compounds, which share structural similarities with the query chemical, exhibited significant COX-2 inhibition and analgesic effects, underlining the therapeutic potential of such structures in managing pain and inflammation (Abu‐Hashem et al., 2020).

  • Antimicrobial and Antioxidant Effects

    The synthesis of benzimidazole derivatives has also been directed toward exploring their antimicrobial and antioxidant activities. Some compounds within this chemical class have shown promising results against various bacterial and fungal strains, as well as notable radical scavenging activities. This suggests the compound’s potential application in developing new antimicrobial and antioxidant agents (Sindhe et al., 2016).

Safety and Hazards

The safety and hazards associated with this compound are not known. As with any new compound, it would need to be thoroughly tested for toxicity and potential hazards before it could be used in a practical application .

Future Directions

The future research directions for this compound could include further synthesis and characterization, testing for biological activity, and exploration of potential applications in fields like medicinal chemistry .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-oxo-3,4-dihydro-1H-pyrimido[1,2-a]benzimidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O4/c23-16-8-13(22-12-4-2-1-3-11(12)20-18(22)21-16)17(24)19-10-5-6-14-15(7-10)26-9-25-14/h1-7,13H,8-9H2,(H,19,24)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXLHXLLLWYJEKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N2C3=CC=CC=C3N=C2NC1=O)C(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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